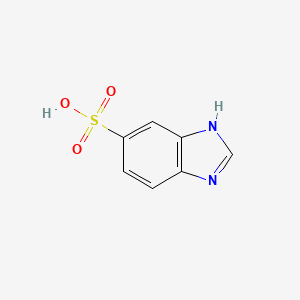

1H-Benzimidazole-5-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLKZBRLFFGAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325839 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-78-2 | |

| Record name | 1H-Benzimidazole-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 519856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-5-sulfonic Acid from 3,4-diaminobenzenesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1H-Benzimidazole-5-sulfonic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on the robust Phillips-Ladenburg cyclocondensation reaction, utilizing 3,4-diaminobenzenesulfonic acid and formic acid as primary reagents. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, process optimization parameters, and methods for purification and characterization. The guide is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

Benzimidazoles represent a privileged scaffold in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs. Their bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization and interaction with various biological targets. The introduction of a sulfonic acid group, as in this compound, imparts unique physicochemical properties, notably increased water solubility, making it an attractive intermediate for drug design and formulation.

The synthesis of the benzimidazole core is most classically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating.[1][2] This guide focuses on a specific application of this reaction: the synthesis of the title compound from 3,4-diaminobenzenesulfonic acid, where formic acid serves as the C1 source for the completion of the imidazole ring.

Chemicals and Materials

Proper preparation and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table summarizes the necessary materials.

| Reagent / Material | CAS No. | Formula | Molar Mass ( g/mol ) | Recommended Purity | Notes |

| 3,4-Diaminobenzenesulfonic acid | 7474-78-4 | C₆H₈N₂O₃S | 188.21 | >98% | Starting material. Can be light-sensitive. |

| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | >90% | Cyclizing agent. Corrosive. |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >97% | For pH adjustment during work-up. |

| Activated Carbon (Charcoal) | 7440-44-0 | C | 12.01 | Decolorizing grade | For purification of the final product. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | High-purity | Reaction and recrystallization solvent. |

| Standard Glassware | N/A | N/A | N/A | N/A | Round-bottom flask, condenser, beaker, etc. |

| Magnetic Stirrer with Hotplate | N/A | N/A | N/A | N/A | For heating and agitation. |

| Büchner Funnel and Flask | N/A | N/A | N/A | N/A | For filtration. |

Synthetic Pathway and Mechanism

The synthesis proceeds via an acid-promoted cyclocondensation reaction. The overall transformation is depicted below.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Phillips-Ladenburg reaction mechanism involves two key stages: the initial formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzenesulfonic acid, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid.

-

Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an N-formyl derivative.

-

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often the rate-limiting step and requires thermal energy to overcome the activation barrier.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (elimination of a second water molecule) to form the stable, aromatic benzimidazole ring system. The sulfonic acid group is a spectator throughout this process.

Caption: Logical flow of the reaction mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding a high-purity product.

Reaction Setup

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 18.82 g (0.10 mol) of 3,4-diaminobenzenesulfonic acid.

-

Add 200 mL of deionized water to the flask. Stir the mixture to form a suspension.

-

Carefully add 6.9 mL (approx. 8.3 g, 0.18 mol) of 90% formic acid to the suspension. A slight excess of formic acid is used to ensure the complete conversion of the diamine.[3]

Cyclocondensation Reaction

-

Heat the reaction mixture to reflux (approximately 100-105°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Continue heating for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, the suspended solids should gradually dissolve as the product is formed, which may be more soluble at high temperatures.

Product Isolation and Work-up

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 10-15°C. The product should precipitate as a crystalline solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted formic acid and other water-soluble impurities.

-

Press the solid thoroughly on the filter to remove as much water as possible. The crude product can be dried at this stage or used directly for purification.

Purification by Recrystallization

-

Transfer the moist, crude product to a 1 L beaker. Add approximately 800 mL of deionized water.

-

Heat the suspension to boiling with vigorous stirring. The product should dissolve completely. If it does not, add more water in small portions until a clear solution is obtained.

-

Add 2-3 g of decolorizing activated carbon to the hot solution.[3]

-

Maintain the solution at a gentle boil for 15 minutes to allow the carbon to adsorb colored impurities.

-

Filter the hot solution rapidly through a pre-heated Büchner funnel (or fluted filter paper) to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.

-

Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 80-100°C to a constant weight.

Process Optimization and Critical Parameters

The yield and purity of this compound are highly dependent on several key parameters.

| Parameter | Optimal Range | Causality and Field-Proven Insights |

| Molar Ratio | Formic Acid : Diamine (1.5:1 to 2:1) | A moderate excess of formic acid drives the reaction equilibrium towards the product, ensuring complete consumption of the more valuable diamine starting material.[3] |

| Reaction Temperature | 100-105°C (Reflux) | Sufficient thermal energy is required for the intramolecular cyclization and dehydration steps. Temperatures below 90°C result in significantly longer reaction times and incomplete conversion. |

| Reaction Time | 3-4 hours | This duration is typically sufficient for complete conversion at reflux. Progress should be monitored by TLC to avoid unnecessary heating which can lead to byproduct formation. |

| Purification | Activated Carbon | The use of activated carbon is critical for removing colored impurities that may arise from minor oxidation of the diamine starting material, which is a common issue with o-phenylenediamines.[3][4] |

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Analytical Method | Expected Results |

| Appearance | White to off-white crystalline powder. |

| Melting Point | >300°C (decomposes). |

| FT-IR (KBr, cm⁻¹) | Broad peak ~3400-2500 (O-H of SO₃H and N-H), ~3100-3000 (Ar C-H), ~1620 (C=N), ~1450 (C=C), ~1170 & ~1030 (S=O stretch). |

| ¹H-NMR (D₂O) | δ ~8.5-8.6 (s, 1H, H-2), δ ~8.2-8.3 (d, 1H, H-4), δ ~7.8-7.9 (d, 1H, H-7), δ ~7.7-7.8 (dd, 1H, H-6). Chemical shifts are approximate and depend on solvent and pH. |

| Purity (HPLC) | >99% (by peak area). |

Safety Precautions

-

3,4-Diaminobenzenesulfonic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formic Acid: Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

-

Sodium Hydroxide: Corrosive. Handle with care to avoid contact with skin and eyes.

-

General: The reaction should be performed in a well-ventilated area or fume hood. Standard laboratory safety practices should be followed at all times.

Process Workflow Visualization

The entire synthesis and purification process can be summarized in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis and purification process.

Conclusion

This guide outlines a reliable and scalable method for the synthesis of this compound. By employing the Phillips-Ladenburg condensation with formic acid, the target compound can be obtained in high yield and purity. The causality-driven explanations for critical process parameters provide researchers with the necessary insights for troubleshooting and potential optimization. Adherence to the detailed protocol and safety precautions will ensure a successful and safe synthesis, yielding a valuable building block for further research and development in the pharmaceutical and chemical industries.

References

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Benzimidazole. Organic Syntheses Procedure. [Link]

-

Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing). [Link]

-

Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]

- EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions.

-

Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. National Institutes of Health (NIH). [Link]

-

O-phenylenediamine is condensed with a carboxylic acid 2. Condensation... ResearchGate. [Link]

-

Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... ResearchGate. [Link]

- US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations.

-

Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

- CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.

-

Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. [Link]

-

LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Indian Academy of Sciences. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

- CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Benzimidazole-5-sulfonic Acid

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 1H-Benzimidazole-5-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and analysis of this important heterocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the benzimidazole core with a sulfonic acid group, imparts unique chemical and physical properties. Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth exploration of its spectroscopic signature.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Anticipated ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The sulfonic acid group is acidic and its proton may exchange with residual water in the solvent, often resulting in a very broad signal or no observable signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 12.0 - 13.0 | Broad Singlet | Position is highly variable and the proton can exchange with D₂O.[1][2] |

| H2 | 8.0 - 8.5 | Singlet | Can be broader in N-H benzimidazoles due to coupling with the quadrupolar ¹⁴N nucleus.[2] |

| H4/H7 | 7.5 - 7.8 | Multiplet | May appear as distinct or averaged signals depending on the rate of tautomerism.[2][3][4] |

| H6 | 7.1 - 7.4 | Multiplet | May appear as distinct or averaged signals depending on the rate of tautomerism.[2][3][4] |

Expert Insights: The choice of DMSO-d₆ as a solvent is strategic for observing the N-H proton of the benzimidazole ring, which is often a broad singlet in the downfield region of the spectrum (12.0-13.6 ppm).[1] This significant downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal arises from quadrupole broadening from the adjacent nitrogen atom and chemical exchange.[1]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Experimental workflow for ¹H NMR analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve the best possible spectral resolution.

-

Data Acquisition: A standard single-pulse ¹H NMR experiment is performed. Typically, multiple scans (e.g., 16 or 32) are acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration of the signals.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require longer acquisition times.

Anticipated ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 140 - 155 | Position is sensitive to substitution at C2.[2] |

| C3a/C7a | 132 - 144 | Bridgehead carbons. May appear as distinct or averaged signals depending on tautomerism.[2][3][4] |

| C5 | 130 - 145 | Attached to the electron-withdrawing sulfonic acid group, expected to be downfield. |

| C4/C7 | 110 - 120 | May appear as distinct or averaged signals. Useful for studying tautomeric equilibrium.[2][3][4] |

| C6 | 120 - 125 | May appear as distinct or averaged signals.[2][3][4] |

Expert Insights: Tautomerism in N-unsubstituted benzimidazoles can lead to the averaging of signals for carbon atoms that are chemically equivalent on the NMR timescale (e.g., C4/C7 and C5/C6).[3][4] The rate of this proton exchange is often solvent and temperature-dependent. In some cases, especially at lower temperatures or in the solid state, distinct signals for these carbons may be observed.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, the data acquisition parameters are different to account for the lower sensitivity. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Anticipated IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=N, C=C, and S=O bonds.

Table 3: Predicted IR Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (stretch) | 3200 - 3500 | Stretching |

| Aromatic C-H (stretch) | 3000 - 3100 | Stretching |

| C=N (stretch) | 1600 - 1650 | Stretching |

| C=C (stretch, aromatic) | 1450 - 1600 | Stretching |

| S=O (stretch, sulfonic acid) | 1340 - 1350 (asymmetric) and 1150 - 1165 (symmetric) | Stretching |

| S-O (stretch, sulfonic acid) | 1030 - 1060 | Stretching |

| O-H (stretch, sulfonic acid) | 2500 - 3300 (broad) | Stretching |

Expert Insights: The sulfonic acid group will exhibit strong and characteristic absorption bands for the S=O and S-O stretching vibrations. The O-H stretching vibration of the sulfonic acid is typically very broad and may overlap with other signals in the high-frequency region of the spectrum. For solid samples, the choice of sample preparation method is crucial. The KBr pellet method is common, where the sample is finely ground with potassium bromide and pressed into a transparent disk.[5] Alternatively, the Nujol mull technique can be used, where the solid is ground with mineral oil (Nujol) to form a paste that is then placed between two salt plates.[6][7] It is important to be aware that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.[7]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Caption: Experimental workflow for IR analysis using the KBr pellet method.

Methodology:

-

Sample Preparation: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

-

Pellet Formation: Place the finely ground mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of air (or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

Anticipated UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* electronic transitions of the benzimidazole aromatic system. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent used.

A closely related compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole), is a known UVB absorber with an absorption maximum around 302 nm.[8] It is therefore anticipated that this compound will also absorb in the UVB or UVA region.

Expert Insights: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption peaks, a phenomenon known as solvatochromism.[9][10][11] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the ground and excited states.[9][11] It is essential to use a solvent that is transparent in the wavelength range of interest and in which the analyte is sufficiently soluble.[10][12] Common solvents for UV-Vis spectroscopy include ethanol, methanol, water, and hexane.[12]

Experimental Protocol: UV-Vis Spectroscopy

Caption: Experimental workflow for UV-Vis analysis.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or water). The solvent should not absorb significantly in the expected absorption region of the analyte.[10][12] Prepare a series of dilutions from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By carefully performing these experiments and interpreting the resulting data in the context of established principles and reference data for related compounds, researchers can confidently confirm the structure and purity of this molecule, paving the way for its successful application in their scientific endeavors.

References

-

TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Retrieved from [Link]

-

Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy?. YouTube. Retrieved from [Link]

- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(10), 2533.

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 737-741.

- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756-1765.

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid¶. Retrieved from [Link]

-

Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Retrieved from [Link]

-

Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid¶. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. tutorchase.com [tutorchase.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Virtual Labs [mas-iiith.vlabs.ac.in]

- 12. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

Introduction: The Physicochemical Significance of 1H-Benzimidazole-5-sulfonic Acid

An In-Depth Technical Guide to the Solubility and pKa of 1H-Benzimidazole-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 27503-78-2) is a heterocyclic organic compound featuring a fused benzene and imidazole ring, functionalized with a strongly acidic sulfonic acid group.[][2] This molecular architecture is of significant interest in medicinal chemistry and materials science. The benzimidazole core is a well-established pharmacophore found in numerous pharmaceuticals, while the sulfonic acid group imparts unique properties related to polarity, charge, and reactivity.

For professionals in drug development, understanding the ionization (pKa) and dissolution (solubility) behavior of such molecules is not merely a formality; it is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profile. These two parameters are inextricably linked and dictate a compound's behavior in biological systems, from formulation to its site of action. This guide provides a detailed examination of the theoretical and practical aspects of the pKa and solubility of this compound, synthesizing data from analogous compounds to build a robust physicochemical profile and offering detailed methodologies for its experimental determination.

Part 1: Acidity, Zwitterionic Nature, and pKa

The acid-base properties of this compound are complex, arising from three distinct ionizable centers: the sulfonic acid group, the pyrrolic proton (-NH-) of the imidazole ring, and the pyridinic nitrogen (-N=) of the imidazole ring.

Theoretical Framework: A Tale of Three pKa's and the Zwitterionic State

A critical feature of this molecule is its existence as a zwitterion (or inner salt) in the solid state and over a wide pH range in solution.[3][4] This occurs via an intramolecular acid-base reaction where the highly acidic proton of the sulfonic acid group is transferred to the most basic site on the molecule, the pyridinic nitrogen of the benzimidazole ring.[4] Such a proton transfer is thermodynamically favorable when the difference between the pKa of the acidic group and the conjugate acid of the basic group is greater than 3 units.[4] Given that sulfonic acids are extremely strong acids (pKa < 0) and the conjugate acid of benzimidazole is moderately acidic (pKa ~5.3), this condition is easily met.

This zwitterionic nature dictates the ionization sequence:

-

pKa₁ (Sulfonic Acid): The sulfonic acid group (-SO₃H) is a very strong acid. Its pKa is expected to be less than 0. This proton is lost first, leading to the formation of the zwitterion.

-

pKa₂ (Imidazolium Proton): The protonated benzimidazole ring (the imidazolium ion) acts as an acid. Deprotonation of this site yields a mono-anionic species. The electron-withdrawing nature of the sulfonate group at the 5-position is expected to make this proton more acidic than in the parent benzimidazole.

-

pKa₃ (Pyrrolic Proton): The remaining N-H proton on the benzimidazole ring is the least acidic. Its removal at high pH results in a di-anionic species.

The diagram below illustrates the pH-dependent ionization states of the molecule.

Caption: Ionization states of this compound.

Predicted and Analogous pKa Data

| Compound | Ionizable Group | pKa Value | Type | Reference(s) |

| Benzimidazole | Conjugate Acid (N-H⁺) | 5.3 | Experimental | [5] |

| Benzimidazole | N-H Proton | ~12.8 - 14.5 | Experimental | [][3] |

| p-Toluenesulfonic acid | Sulfonic Acid (-SO₃H) | -2.8 | Experimental | [6] |

| 2-Phenylbenzimidazole-5-sulfonic acid | Sulfonic Acid (-SO₃H) | -0.87 ± 0.40 | Predicted | [7][8][9] |

Based on this data, the following pKa values for this compound can be reasonably estimated:

-

pKa₁ (-SO₃H): < 0

-

pKa₂ (Imidazolium N-H⁺): ~4.5 - 5.0 (Slightly more acidic than parent benzimidazole due to the electron-withdrawing sulfonate group).

-

pKa₃ (Pyrrole N-H): ~12 - 13 (Slightly more acidic than parent benzimidazole).

Methodology for Experimental pKa Determination

Accurate pKa determination is crucial. Due to the multiple ionization points, a spectrophotometric or electrophoretic method is often preferred over potentiometric titration, which can struggle to resolve close pKa values.

This method is ideal as the benzimidazole chromophore's UV absorbance is sensitive to changes in its protonation state.

Causality: The underlying principle is that the protonated, zwitterionic, and anionic forms of the molecule have distinct electronic structures and thus different molar absorptivities at specific wavelengths. By monitoring the change in absorbance as a function of pH, one can fit the data to the Henderson-Hasselbalch equation to extract the pKa.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (~5-10 mM) of this compound in a suitable solvent (e.g., methanol or water). The choice of solvent is critical to ensure solubility across the entire pH range.

-

Preparation of Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). A Britton-Robinson buffer is a common choice. It is crucial to maintain a constant ionic strength across all buffers by adding a background electrolyte like KCl (e.g., 0.1 M) to minimize its effect on the pKa values.

-

Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant aliquot of the stock solution. The final analyte concentration should be low enough (~25-50 µM) to ensure it does not significantly alter the buffer's pH.

-

Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a corresponding buffer blank.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these selected wavelengths against pH. The resulting sigmoidal curves represent the transition between different ionic species.

-

The inflection point of the first sigmoid curve corresponds to pKa₂, and the second corresponds to pKa₃.

-

For higher precision, the data can be fitted to appropriate multiprotic acid equations using specialized software to determine the pKa values.

-

Part 2: Solubility and its pH-Dependence

The solubility of this compound is a direct consequence of its zwitterionic and amphoteric character. The presence of the highly polar, permanently charged sulfonate group and the pH-labile benzimidazole ring creates a complex solubility profile.

Theoretical Framework: The U-Shaped Solubility Curve

For a zwitterionic compound, solubility is lowest at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. The pI can be estimated by averaging the pKa values that bracket the neutral zwitterionic species (pKa₁ and pKa₂). Since pKa₁ is negative, the pI will be at a low pH, likely around pH 2-2.5.

-

At pH < pI: The sulfonate group is negatively charged, but the imidazole ring becomes increasingly protonated, leading to a net positive charge. The molecule behaves like a cationic salt, and its solubility increases.

-

At pH > pI: As the pH increases past pKa₂, the imidazolium group is deprotonated, resulting in a net negative charge (from the sulfonate). The molecule behaves as an anionic salt, and its solubility increases dramatically.

This behavior results in a characteristic U-shaped pH-solubility profile. The seemingly contradictory reports for the 2-phenyl analog being both "water insoluble" (likely referring to the crystalline zwitterion at its pI) and "water-soluble" (referring to its behavior as a salt at neutral or basic pH) perfectly illustrate this principle.[9][10]

Qualitative and Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce. The table below summarizes data for relevant analogs to provide context.

| Compound | Solvent/Condition | Solubility | Type | Reference(s) |

| Benzimidazole | Cold Water | Very slightly soluble | Qualitative | [8] |

| Benzimidazole | Hot Water / Alcohol | Soluble / Freely soluble | Qualitative | [8] |

| 2-Phenylbenzimidazole-5-sulfonic acid | Water (as sodium salt) | Soluble | Qualitative | [9] |

| 2-Phenylbenzimidazole-5-sulfonic acid | DMSO / Methanol | Slightly soluble | Qualitative | [11] |

| 1H-Benzimidazole-2-sulfonic acid | Aqueous buffer (pH 7.4) | >29.7 µg/mL | Experimental |

Given the structure, this compound is expected to have significant aqueous solubility, especially at neutral and basic pH where it exists as an anion.

Methodology for Experimental Solubility Determination

The gold standard for determining thermodynamic solubility is the shake-flask method.

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and thermodynamically relevant solubility value. The choice of buffer controls the ionization state of the compound, allowing for the determination of the pH-solubility profile.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation: In a series of vials, add an excess amount of solid this compound to buffers of different, precisely known pH values. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature. Repeat for all pH values to generate the pH-solubility profile.

Conclusion and Implications

This compound is a zwitterionic, amphoteric molecule with distinct acidic and basic centers. Its sulfonic acid group is strongly acidic (pKa₁ < 0), ensuring it exists as a sulfonate anion under all physiological conditions. The molecule's key acid-base equilibria involve the benzimidazole ring, with an estimated pKa₂ of ~4.5-5.0 for the imidazolium proton and a pKa₃ of ~12-13 for the pyrrolic proton. This zwitterionic nature directly governs its solubility, which is expected to be minimal at its isoelectric point (pI ~2-2.5) and increase significantly at higher pH values. For researchers in drug development, this profile suggests that the compound will be highly soluble in the intestines and blood (pH 5.5-7.4) but may have lower solubility in the stomach (pH 1-3.5). The robust experimental protocols provided herein offer a clear path for the precise determination of these critical physicochemical parameters, enabling informed decision-making in formulation and preclinical development.

References

A complete list of sources is provided below for verification.

- Vertex AI Search Result. (N.D.).

-

Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5):21-27. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5798, Benzimidazole. [Link]

-

Poater, J., et al. (2007). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 111(27), 7972-7981. [Link]

-

Integrative Experimental and DFT Study of Sulfonyl Hybrid Benzimidazole‐Based Zwitterions. (2021). Request PDF on ResearchGate. [Link]

-

Praveen, P., et al. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. Journal of Chemical Sciences, 131(8). [Link]

-

Poole, S. K., & Poole, C. F. (2001). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 934(1-2), 105-115. [Link]

-

American Elements. (N.D.). 1H-1,3-benzodiazole-5-sulfonic acid. [Link]

-

Praveen, P., et al. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 131(8). [Link]

-

PharmaCompass. (N.D.). Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid). [Link]

-

Atom Pharma. (N.D.). 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33919, 2-Phenylbenzimidazole-5-sulfonic acid. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1572160, 1H-Benzimidazole-2-sulfonic acid. [Link]

-

Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s519-s527. [Link]

-

Chemagination. (N.D.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

Guthrie, J. P. (1978). pKa values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Water Solubility, Wiley, pp. 425-538. [Link]

-

Meloun, M., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In: Encyclopedia of Analytical Chemistry, Wiley. [Link]

-

U.S. Pharmacopeia. (N.D.). <1053> CAPILLARY ELECTROPHORESIS. [Link]

Sources

- 2. americanelements.com [americanelements.com]

- 3. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. 1H-Benzimidazole-5-sulfonicacid(9CI) | 27503-78-2 [chemicalbook.com]

- 6. 2-Phenylbenzimidazole-5-sulfonic acid CAS#: 27503-81-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. atompharma.co.in [atompharma.co.in]

- 11. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism in 1H-Benzimidazole-5-sulfonic acid

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1H-Benzimidazole-5-sulfonic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the structural nuances, the analytical methodologies for characterization, and the implications of this dynamic equilibrium for researchers, scientists, and drug development professionals.

Section 1: The Fundamental Importance of Tautomerism in Benzimidazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in chemistry, particularly in the realm of heterocyclic compounds like benzimidazole.[1] This phenomenon, most commonly a prototropic tautomerism involving the migration of a hydrogen atom, profoundly influences the physicochemical properties of a molecule, including its polarity, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity.[1][2]

For benzimidazole and its derivatives, the most prevalent form of tautomerism is the annular prototropic equilibrium between the 1H and 3H forms.[1][3][4] This rapid proton transfer between the N1 and N3 atoms of the imidazole ring dictates the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological targets.[3][4] The position of this equilibrium can be significantly influenced by the nature and position of substituents on the benzimidazole core, as well as by the surrounding solvent environment.[5][6] Understanding and controlling this tautomeric balance is therefore a cornerstone of rational drug design and the development of novel materials.

Section 2: Tautomeric Landscape of this compound

The introduction of a strongly electron-withdrawing and acidic sulfonic acid group at the 5-position of the benzimidazole ring introduces a fascinating layer of complexity to its tautomeric behavior. In addition to the canonical 1H and 3H tautomers, the potential for zwitterionic forms, where the sulfonic acid proton migrates to one of the imidazole nitrogens, must be considered.[7][8]

The principal tautomeric and zwitterionic forms of this compound are depicted below:

Caption: Tautomeric and zwitterionic equilibria in this compound.

The sulfonic acid group, with its low pKa, is likely to exist in its ionized sulfonate form (-SO3⁻) over a wide pH range. This anionic group can significantly influence the basicity of the imidazole nitrogens and, consequently, the position of the tautomeric equilibrium. The formation of zwitterionic species is highly plausible, particularly in polar protic solvents that can stabilize the separated charges.[7] X-ray crystallographic studies of similar compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, have confirmed the existence of zwitterionic forms in the solid state, where the sulfonic acid proton is transferred to an imidazole nitrogen.[8]

Section 3: Experimental Methodologies for Tautomer Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric equilibrium in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is arguably the most powerful and definitive tool for studying tautomerism in solution.[1][9][10] Both ¹H and ¹³C NMR provide invaluable information on the time-averaged structure of the molecule, and under certain conditions, can even allow for the direct observation and quantification of individual tautomers.[1][10]

Key Observables and Their Interpretation:

-

Chemical Shifts: The chemical shifts of the protons and carbons in the benzimidazole ring are highly sensitive to the electronic environment, which is directly modulated by the position of the N-H proton. For instance, the chemical shifts of C4 and C7 are particularly indicative of the tautomeric state.[1]

-

Signal Averaging: In cases of rapid tautomeric exchange (on the NMR timescale), a single set of averaged signals is observed. The chemical shifts of these averaged signals can provide clues about the relative populations of the contributing tautomers.[3]

-

Variable Temperature (VT) NMR: By lowering the temperature, it is often possible to slow down the rate of tautomeric interconversion to the point where separate signals for each tautomer can be resolved.[5][11] This allows for the direct determination of the tautomer ratio and the calculation of the activation energy for the exchange process.[11]

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature, allowing the sample to equilibrate before each measurement.

-

Coalescence and Slow-Exchange Regimes: Monitor the spectra for changes in line shape, specifically looking for the coalescence of signals, followed by their reappearance as separate, sharp peaks at lower temperatures, indicative of a slow-exchange regime.[1]

-

Data Analysis: Integrate the signals corresponding to each tautomer in the slow-exchange regime to determine their relative populations. The Eyring equation can be used to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion from the coalescence temperature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique that can provide insights into the electronic structure of the tautomers.[9][12] Each tautomer will have a distinct electronic absorption spectrum, and changes in the absorption profile with solvent polarity or pH can be correlated with shifts in the tautomeric equilibrium.[6] While not as structurally definitive as NMR, UV-Vis is a rapid and sensitive method for monitoring tautomeric changes.[9][12]

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[9][13]

Applications of Computational Chemistry:

-

Tautomer Stability: DFT calculations can be used to predict the relative energies of the different tautomers and zwitterions in the gas phase and in various solvent environments using continuum solvation models like the Polarizable Continuum Model (PCM).[9]

-

NMR Chemical Shift Prediction: Theoretical calculation of NMR chemical shifts (e.g., using the GIAO method) can aid in the assignment of experimental spectra, especially in complex cases where signals may overlap.[3]

-

Mechanistic Insights: Computational modeling can be used to map the potential energy surface for the proton transfer reaction, providing insights into the mechanism and energy barriers of the tautomeric interconversion.

Section 4: Synthesis and Characterization

The synthesis of this compound and related derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often in the presence of an acid catalyst.[14][15][16]

General Synthetic Workflow:

Caption: General experimental workflow for the synthesis and characterization of benzimidazole derivatives.

Characterization Data Summary (Illustrative)

| Technique | Expected Observations for this compound |

| ¹H NMR | Complex aromatic signals, potentially averaged due to tautomerism. A broad signal for the N-H proton. |

| ¹³C NMR | A set of signals for the benzimidazole core, with chemical shifts sensitive to the tautomeric equilibrium.[1] |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

| FT-IR | Characteristic peaks for N-H stretching, S=O stretching of the sulfonic acid group, and aromatic C-H and C=C vibrations. |

Section 5: Implications for Drug Development and Materials Science

The tautomeric behavior of this compound has profound implications for its application:

-

Drug Development: The specific tautomer present in the binding pocket of a biological target will determine the nature and strength of intermolecular interactions.[1] Therefore, understanding the factors that control tautomerism is crucial for designing potent and selective inhibitors. The sulfonic acid group can also serve as a key pharmacophoric feature, enhancing water solubility and providing a strong hydrogen bonding or ionic interaction point.

-

Materials Science: The ability of benzimidazoles to form extensive hydrogen-bonded networks makes them attractive building blocks for proton-conducting materials, which are relevant for applications such as fuel cells. The presence of the sulfonic acid group can further enhance proton conductivity. The zwitterionic nature of this compound can lead to unique crystal packing and supramolecular assemblies.[8]

References

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciELO. Available from: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]

-

A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. Available from: [Link]

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace. Available from: [Link]

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace. Available from: [Link]

-

Prototropic tautomerism involving the adduct of benzimidazol-2-ylidene with CO2, CS2, and COS. ResearchGate. Available from: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]

-

Dual Photochemistry of Benzimidazole. PMC - NIH. Available from: [Link]

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. Available from: [Link]

-

NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available from: [Link]

-

Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]

-

Tautomerism in an unexpected benzimidazole product is shown in its NMR spectra in acidic wet CDCl3. Grow Kudos. Available from: [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. Available from: [Link]

-

The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Publications. Available from: [Link]

-

Tautomers of benzimidazole moiety.1. ResearchGate. Available from: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. Available from: [Link]

-

Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available from: [Link]

-

Zwitterion. Wikipedia. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

-

This compound, 2,3-dihydro-2-thioxo-, sodium salt (1:1). PubChem. Available from: [Link]

-

(PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available from: [Link]

-

Benzimidazole. Encyclopedia MDPI. Available from: [Link]

-

2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. Available from: [Link]

-

Phenylbenzimidazolesulphonic acid. PubChem - NIH. Available from: [Link]

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. AVESİS. Available from: [Link]

-

Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Indian Academy of Sciences. Available from: [Link]

-

Phenylbenzimidazole sulfonic acid. Wikipedia. Available from: [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC - PubMed Central. Available from: [Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zwitterion - Wikipedia [en.wikipedia.org]

- 8. ias.ac.in [ias.ac.in]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of 1H-Benzimidazole-5-sulfonic acid

An In-depth Technical Guide on the Crystal Structure of 1H-Benzimidazole-5-sulfonic acid

Abstract

This technical guide provides a comprehensive examination of the crystal structure of this compound. Acknowledging the absence of a publicly available crystal structure for this specific compound, this document leverages the detailed crystallographic analysis of its close structural analogue, 2-phenyl-1H-benzimidazole-5-sulfonic acid, as a predictive model. The guide delves into the synthesis and crystallization processes, a detailed analysis of the zwitterionic nature and intricate hydrogen bonding networks observed in the analogue's crystal lattice, and the experimental protocols for crystallographic analysis. This paper is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state properties of benzimidazole sulfonic acids.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] The addition of a sulfonic acid group, as in this compound, introduces unique physicochemical properties, including the potential for zwitterion formation and extensive hydrogen bonding, which are critical for applications ranging from drug formulation to proton-conducting materials.

Despite its importance, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, adopts a scientifically rigorous approach by performing an in-depth analysis of the well-characterized crystal structure of 2-phenyl-1H-benzimidazole-5-sulfonic acid.[2] The presence of the 2-phenyl group is expected to influence crystal packing; however, the fundamental molecular conformation, particularly the zwitterionic state, is anticipated to be a conserved feature. This guide will use the phenyl-substituted analogue to elucidate the core structural principles and then extrapolate these findings to predict the structure of the parent compound.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure is predicated on the ability to produce high-quality single crystals. This section outlines the synthesis of benzimidazole sulfonic acids and the specific techniques for their crystallization.

Synthesis of Benzimidazole Sulfonic Acids

The synthesis of sulfonated benzimidazoles can be approached in two primary ways: the sulfonation of a pre-formed benzimidazole core or the cyclization of sulfonated precursors. A common method involves the condensation of an ortho-phenylenediamine with a carboxylic acid.[3]

Generalized Synthesis Protocol:

-

Step 1: Benzimidazole Formation: An appropriate organic carboxylic acid and o-phenylenediamine are refluxed to form the benzimidazole compound.[3]

-

Step 2: Sulfonation: The resulting benzimidazole compound is reacted with a sulfonating agent, such as concentrated sulfuric acid, to introduce the sulfonic acid group. This reaction can sometimes lead to a mixture of isomers, including the 4-sulfonic acid derivative, which can complicate purification.[3]

Crystallization: A Case Study of 2-phenyl-1H-benzimidazole-5-sulfonic acid

The low solubility of many benzimidazole sulfonic acids in common solvents presents a significant challenge for crystallization. A successful method for 2-phenyl-1H-benzimidazole-5-sulfonic acid involves an aqueous medium strategy that yields two different hydrated crystal forms.[2]

Detailed Crystallization Protocol:

-

Solubilization: Suspend the commercially available 2-phenyl-1H-benzimidazole-5-sulfonic acid powder in distilled water. Add sodium carbonate to react with the sulfonic acid, forming the much more soluble sodium salt.[2]

-

Layering: In a separate container, dissolve a weak acid (e.g., L-tartaric acid) in a solvent like methanol.[2]

-

Crystal Growth: Carefully layer the alcoholic solution of the weak acid over the aqueous solution of the sodium salt. This creates a diffusion gradient.

-

Formation of Crystals: As the layers slowly mix, the weak acid protonates the sulfonate, gradually regenerating the less soluble 2-phenyl-1H-benzimidazole-5-sulfonic acid. This slow regeneration process allows for the formation of well-ordered single crystals. Needle-shaped crystals of a monohydrated form (Form I) can be obtained in approximately two weeks. Allowing the crystallization to proceed for a longer period (around three months) can result in the formation of transparent cubic blocks of a dihydrated form (Form II).[2]

Experimental Workflow Diagram

Caption: Workflow for Synthesis and Crystallization.

Part 2: Crystallographic Analysis of 2-phenyl-1H-benzimidazole-5-sulfonic acid

The analysis of the two hydrated forms of 2-phenyl-1H-benzimidazole-5-sulfonic acid provides profound insights into the structural characteristics of this class of compounds.

The Zwitterionic State

A key finding from the X-ray structural studies is that the molecule exists in a zwitterionic form in the solid state. The proton from the highly acidic sulfonic acid group (-SO₃H) transfers to one of the basic nitrogen atoms of the imidazole ring.[2] This intramolecular acid-base reaction results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged imidazolium ring. This proton transfer is expected due to the significant difference in pKa values between the sulfonic acid and the imidazole nitrogen.[2] The near-identical bond lengths between the central carbon and the two nitrogen atoms of the imidazole ring confirm the delocalized positive charge.[2]

Caption: Zwitterion formation in the solid state.

Supramolecular Arrangement and Hydrogen Bonding

The presence of both proton-donating (N-H groups on the imidazolium ring) and proton-accepting (sulfonate oxygen atoms) sites, along with lattice water molecules, leads to a rich and complex network of hydrogen bonds. These interactions are the primary drivers of the crystal packing.

-

Form I (Monohydrate): The asymmetric unit consists of one zwitterionic molecule and one lattice water molecule. The water molecule acts as a bridge, forming hydrogen bonds with the sulfonate oxygen atoms of one layer and the N-H groups of a neighboring unit, creating a 3D network.[2]

-

Form II (Dihydrate): The asymmetric unit contains one zwitterion and two lattice water molecules. This leads to a more extensive hydrogen-bonding network. One water molecule links two zwitterionic molecules through interactions with a sulfonate oxygen and an N-H group. The second water molecule interlaces different zwitterionic layers by bonding with two sulfonate oxygen atoms.[2] The third oxygen of the sulfonate group also engages in hydrogen bonding with an N-H group of a neighboring molecule.[2]

This intricate hydrogen bonding is crucial for the stability of the crystal structure.[]

Caption: Hydrogen bonding network in the dihydrate form.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the two hydrated forms of 2-phenyl-1H-benzimidazole-5-sulfonic acid.

| Parameter | Form I (Monohydrate) | Form II (Dihydrate) |

| Molecular Formula | C₁₃H₁₂N₂O₄S | C₁₃H₁₄N₂O₅S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.123(5) | 7.345(3) |

| b (Å) | 12.456(6) | 21.012(9) |

| c (Å) | 11.012(5) | 9.456(4) |

| β (°) | 108.12(3) | 105.45(2) |

| Volume (ų) | 1320.1(11) | 1406.1(10) |

| Z (Molecules/unit cell) | 4 | 4 |

| Data Source | [2] | [2] |

Part 3: Predicted Crystal Structure of this compound

Based on the robust data from its 2-phenyl derivative, we can formulate a strong hypothesis about the crystal structure of this compound.

-

Zwitterionic Nature: It is highly probable that this compound will also crystallize as a zwitterion due to the intramolecular proton transfer from the sulfonic acid to the imidazole ring.

-

Hydrogen Bonding: The fundamental hydrogen bonding motifs involving the imidazolium N-H donors and sulfonate oxygen acceptors will likely be preserved. Hydrated forms are also probable, given the hydrophilic nature of the molecule.

-

Crystal Packing: The most significant difference will arise from steric effects. The absence of the bulky phenyl group at the 2-position will allow for more compact crystal packing. This could lead to different intermolecular interactions, such as π-π stacking between the benzimidazole rings, which is a common feature in the crystal structures of other benzimidazole derivatives.[][5] This denser packing could result in a different space group and unit cell parameters compared to the 2-phenyl analogue.

Part 4: Physicochemical Properties and Applications

The crystal structure directly influences the macroscopic properties of the compound.

-

Solubility: The free acid form is poorly soluble in water, but its salts are readily soluble.[6] This is a key consideration for its use in aqueous formulations.

-

Melting Point: Like many benzimidazoles, it has a high melting point, typically above 300 °C, indicative of a stable crystal lattice with strong intermolecular forces.[5]

-

Applications:

-

Drug Development: The benzimidazole scaffold is a privileged structure in medicinal chemistry.[1] The sulfonyl chloride hydrochloride derivative is a key intermediate in synthesizing various pharmaceuticals.[7]

-

UV Filters: The 2-phenyl derivative, also known as Ensulizole, is a water-soluble UVB absorber widely used in sunscreens and other cosmetic products.[6][8]

-

Proton Conduction: The extensive hydrogen-bonded networks in the crystalline state, particularly in the hydrated forms, make these materials candidates for proton-conducting electrolytes in fuel cells.[2]

-

Part 5: Standard Experimental Protocols

For researchers aiming to determine the crystal structure of this compound or related compounds, the following protocols are essential.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head.

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to improve the accuracy of bond lengths, angles, and thermal parameters.[2]

-

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Finely grind the bulk crystalline material to a homogeneous powder.

-

Data Collection: Place the powder in a sample holder and collect a diffraction pattern using a powder diffractometer.

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint of the crystalline phase. It can be used to:

-

Confirm the phase purity of a bulk sample.

-

Compare the experimental pattern with a pattern simulated from single-crystal data to verify the structure.[2]

-

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its close analogue, 2-phenyl-1H-benzimidazole-5-sulfonic acid, provides a robust predictive model. The key structural features are undoubtedly its existence as a zwitterion in the solid state and the formation of extensive, water-mediated hydrogen bonding networks that dictate the supramolecular architecture. The absence of the 2-phenyl group is predicted to allow for more efficient crystal packing, potentially involving π-π stacking interactions.

This guide provides the theoretical framework, practical synthesis and crystallization strategies, and detailed analytical protocols necessary for researchers to pursue the definitive crystallographic characterization of this important compound. The elucidation of its precise crystal structure would be a valuable contribution to the fields of pharmaceutical science and materials chemistry.

References

-

Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. International Union of Crystallography. [Link]

- Method for preparing sulfo-substituted benzimidazole and derivative thereof.

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

-

Phenylbenzimidazole sulfonic acid. Wikipedia. [Link]

-

Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

This compound, 2,3-dihydro-2-thioxo-, sodium salt, hydrate (1:1:2). EPA. [Link]

-

2 Phenylbenzimidazole 5 sulfonic acid. mzCloud. [Link]

-

1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]

-

2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. Atom Pharma. [Link]

-

UV-Absorber-PBSA. HUNAN CHEM. [Link]

-

2-Phenylbenzimidazole-5-sulfonic acid sodium salt. CAS Common Chemistry. [Link]

-

2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. [Link]

Sources

- 1. 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7 | Tintoll [uvabsorber.com]

- 2. ias.ac.in [ias.ac.in]

- 3. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [chemicalbook.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1H-Benzimidazole-5-sulfonic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract